molecular formula C11H17NO2 B14867463 (5-(Azepan-1-yl)furan-2-yl)methanol

(5-(Azepan-1-yl)furan-2-yl)methanol

Cat. No.: B14867463
M. Wt: 195.26 g/mol
InChI Key: PMOILGDNOKVQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Azepan-1-yl)furan-2-yl)methanol is a furan-derived compound featuring a seven-membered azepane ring attached at the 5-position of the furan core and a hydroxymethyl (-CH₂OH) group at the 2-position. The azepane moiety introduces steric bulk and flexibility, which can influence its physicochemical properties, such as solubility, electronic distribution, and interactions with biological targets or catalysts.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[5-(azepan-1-yl)furan-2-yl]methanol

InChI

InChI=1S/C11H17NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,13H,1-4,7-9H2

InChI Key

PMOILGDNOKVQMK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC=C(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanol typically involves the reaction of furan derivatives with azepane under specific conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a nucleophilic addition reaction with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of (5-(Azepan-1-yl)furan-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(Azepan-1-yl)furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

    Substitution: The azepane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: (5-(Azepan-1-yl)furan-2-yl)carboxylic acid.

    Reduction: (5-(Azepan-1-yl)tetrahydrofuran-2-yl)methanol.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

(5-(Azepan-1-yl)furan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5-(Azepan-1-yl)furan-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and azepane group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Substituent/Functional Group Key Structural Features
(5-(Azepan-1-yl)furan-2-yl)methanol Azepane (7-membered ring) Flexible amine ring, hydroxymethyl
{5-[(4Z)-3,4-dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol Pyrrolidine (5-membered ring) Smaller amine ring, conjugated system
Thiazolyl hydrazone derivatives Aryl groups (e.g., 4-chloro-2-nitrophenyl) Rigid aromatic substituents
[5-(Hydroxymethyl)furan-2-yl]methanol Hydroxymethyl (-CH₂OH) Simple substituent, high oxidation potential

Key Observations :

  • Ring Size and Flexibility : The azepane group (7-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) or rigid aryl substituents. This could enhance binding to larger enzyme pockets but reduce metabolic stability .
  • In contrast, aryl groups (e.g., 4-chloro-2-nitrophenyl) are electron-withdrawing, which may enhance electrophilic substitution reactions .

Key Observations :

  • Aryl-substituted thiazolyl hydrazones exhibit moderate antifungal and anticancer activity, likely due to aromatic π-π stacking and hydrogen bonding with targets .
  • The azepane group’s bulkiness may hinder target binding, reducing potency compared to smaller substituents. However, its flexibility could allow for unique interactions in larger binding sites.

Chemical Reactivity and Catalytic Behavior

Table 3: Reactivity in Chemical Transformations
Compound Reaction Type Yield/Outcome
[5-(Hydroxymethyl)furan-2-yl]methanol Enzymatic oxidation Converted to furan-2,5-dicarboxylic acid
(5-(Ethoxymethyl)furan-2-yl)methanol Etherification 6% yield (minor product)

Key Observations :

  • Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)furan-2-yl]methanol is readily oxidized to carboxylic acids by engineered oxidases . In contrast, the azepane substituent may sterically hinder such enzymatic processes, necessitating tailored catalysts.
  • Etherification: Low yields for ethoxymethyl derivatives (6% in ) suggest steric challenges when modifying furan methanol groups. Azepane’s larger size could further reduce yields unless optimized conditions (e.g., acid catalysts, Amberlyst 15) are employed .

Electronic and Computational Insights

  • Density Functional Theory (DFT): While focuses on exchange-energy functionals, computational studies could predict how azepane’s electron-donating effects alter the furan ring’s charge distribution compared to hydroxymethyl or aryl groups. This might influence redox potentials or catalytic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.